molecular formula C32H27N5O6 B13441392 7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate

7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate

Cat. No.: B13441392
M. Wt: 577.6 g/mol
InChI Key: VIUWOCWBACUDCD-UHFFFAOYSA-N
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Description

7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving benzamido derivatives.

    Construction of the Hexahydropyrano[3,2-d][1,3]dioxin Ring: This step involves cyclization reactions under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the purine and hexahydropyrano[3,2-d][1,3]dioxin rings with benzoate groups using esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral properties.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Benzamido-9H-purin-9-yl)acetic acid
  • (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Uniqueness

Compared to similar compounds, 7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its hexahydropyrano[3,2-d][1,3]dioxin ring system is particularly noteworthy, as it is less common in related compounds.

Properties

Molecular Formula

C32H27N5O6

Molecular Weight

577.6 g/mol

IUPAC Name

[7-(6-benzamidopurin-9-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C32H27N5O6/c38-30(20-10-4-1-5-11-20)36-28-25-29(34-18-33-28)37(19-35-25)23-16-40-24-17-41-32(22-14-8-3-9-15-22)43-27(24)26(23)42-31(39)21-12-6-2-7-13-21/h1-15,18-19,23-24,26-27,32H,16-17H2,(H,33,34,36,38)

InChI Key

VIUWOCWBACUDCD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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